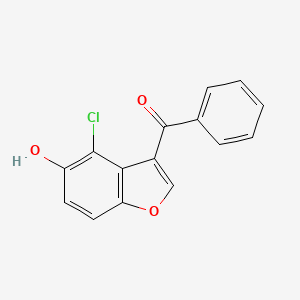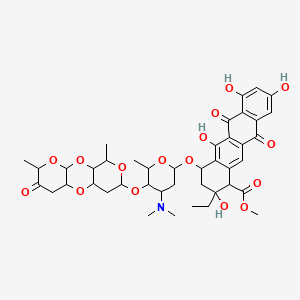
2-Hydroxyaclacinomycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxyaclacinomycin B is an anthracycline antibiotic derived from the culture broth of a recombinant strain produced by protoplast fusion of two aclacinomycin-blocked mutants . This compound is known for its potent antitumor activity, particularly against murine leukemic L1210 cells . It is a derivative of aclacinomycin, with enhanced biological activity and a unique chemical structure .
准备方法
Synthetic Routes and Reaction Conditions: 2-Hydroxyaclacinomycin B is synthesized through a series of chemical modifications of anthracycline antibiotics. One method involves the chemical glycosidation of aclacinomycin to produce 2-hydroxyaclacinomycin A, which can then be further modified to obtain this compound . The synthesis typically involves the use of specific reagents and controlled reaction conditions to ensure the desired modifications are achieved.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant strains of Streptomyces galilaeus. These strains are engineered through protoplast fusion techniques to produce the desired compound in significant quantities . The culture broth is then subjected to isolation and purification processes to obtain pure this compound .
化学反应分析
Types of Reactions: 2-Hydroxyaclacinomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired modifications are achieved without compromising the compound’s integrity.
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives with enhanced antitumor activity and reduced toxicity. These derivatives are often tested for their efficacy in different biological systems to identify potential therapeutic applications .
科学研究应用
2-Hydroxyaclacinomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of anthracycline antibiotics . In biology, it is used to investigate the mechanisms of action of antitumor agents and their effects on cellular processes . In medicine, this compound is studied for its potential use in cancer therapy due to its potent antitumor activity . In industry, it is used in the development of new antibiotics and other therapeutic agents .
作用机制
2-Hydroxyaclacinomycin B exerts its effects by inhibiting DNA synthesis and topoisomerase II activity . This inhibition leads to the disruption of cellular processes essential for tumor cell proliferation and survival. The compound also induces apoptosis in tumor cells, further contributing to its antitumor activity . The molecular targets and pathways involved in its mechanism of action include DNA, topoisomerase II, and various apoptotic pathways .
相似化合物的比较
2-Hydroxyaclacinomycin B is unique among anthracycline antibiotics due to its enhanced antitumor activity and reduced toxicity compared to its parent compound, aclacinomycin . Similar compounds include other anthracyclines such as daunorubicin, doxorubicin, and idarubicin . These compounds share similar mechanisms of action but differ in their chemical structures and biological activities . This compound stands out due to its specific modifications that enhance its therapeutic potential while minimizing adverse effects .
属性
CAS 编号 |
85819-82-5 |
|---|---|
分子式 |
C42H51NO16 |
分子量 |
825.8 g/mol |
IUPAC 名称 |
methyl 4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,9-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-28(32-20(34(42)40(50)52-7)11-22-33(37(32)49)36(48)31-21(35(22)47)9-19(44)10-25(31)46)57-29-12-23(43(5)6)38(17(3)53-29)58-30-14-26-39(18(4)54-30)59-41-27(56-26)13-24(45)16(2)55-41/h9-11,16-18,23,26-30,34,38-39,41,44,46,49,51H,8,12-15H2,1-7H3 |
InChI 键 |
YKOJDLMFXPQKSN-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
规范 SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
同义词 |
2-hydroxyaclacinomycin B 2HO-ACM-B |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


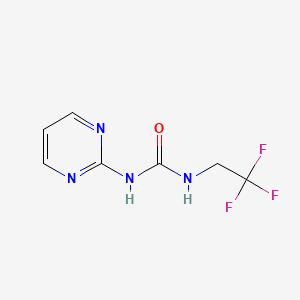
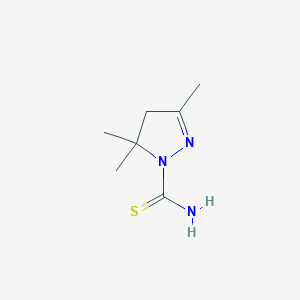
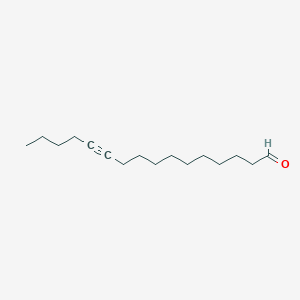
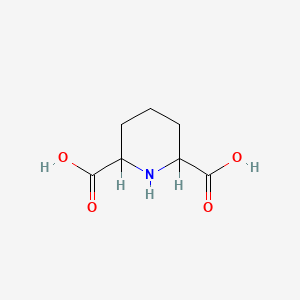
![6-ethoxy-3-[[[1-(2-methylbutan-2-yl)-5-tetrazolyl]methyl-(thiophen-2-ylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1216004.png)
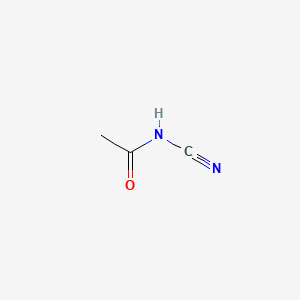

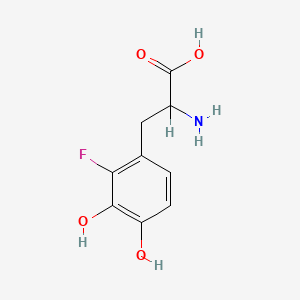
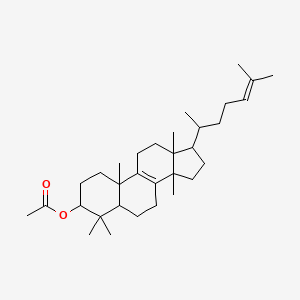
![N-[6-[[(1S,3S)-3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B1216015.png)
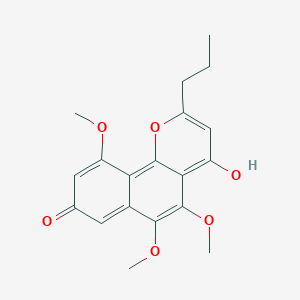
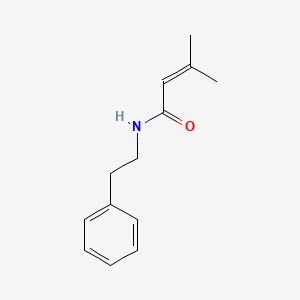
![1'-methyl-2'-spiro[12H-benzimidazolo[1,2-c]quinazoline-6,3'-indole]one](/img/structure/B1216021.png)
